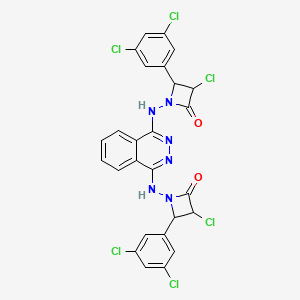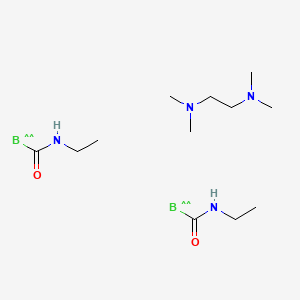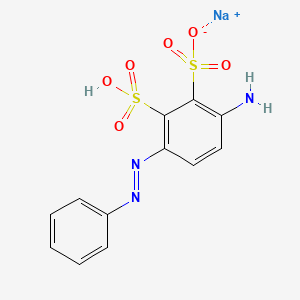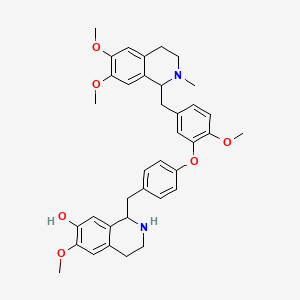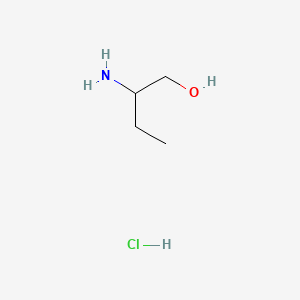
2-Amino-1-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-1-butanol hydrochloride can be synthesized through several methods. One common method involves the addition of butene-1 and chlorine to acetonitrile, yielding N-[1-(chloromethyl)propyl]acetimidoyl chloride. This intermediate is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide, which is further hydrolyzed to produce 2-amino-1-butanol. The final step involves converting 2-amino-1-butanol to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-butanol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of the mycobacterial cell wall, thereby exerting its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-butanol hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-propanol: Another chiral amino alcohol used in similar applications.
2-Amino-3-methyl-1-butanol: A structural analog with different chemical properties.
4-Amino-1-butanol: A related compound with variations in its chemical structure and reactivity.
These compounds share similar functional groups but differ in their molecular structures, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
59173-62-5 |
|---|---|
Molekularformel |
C4H12ClNO |
Molekulargewicht |
125.60 g/mol |
IUPAC-Name |
2-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
ORIVIUGYHFJFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



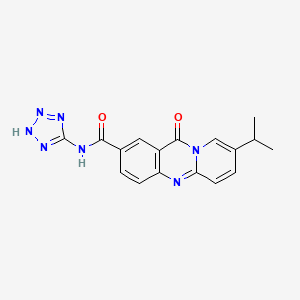
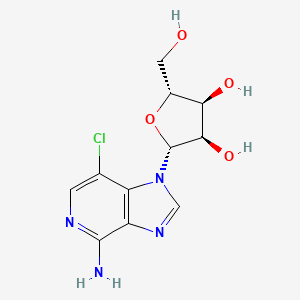
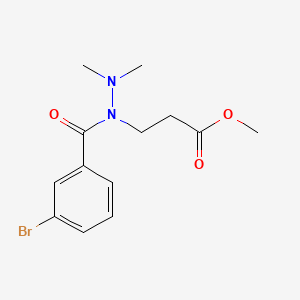
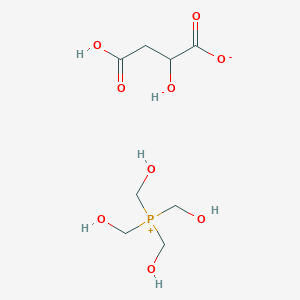
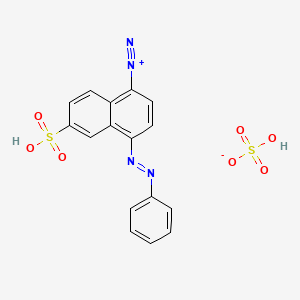

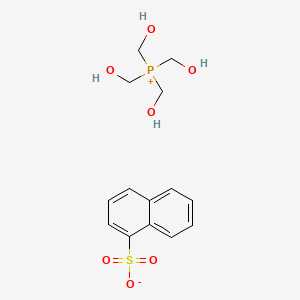
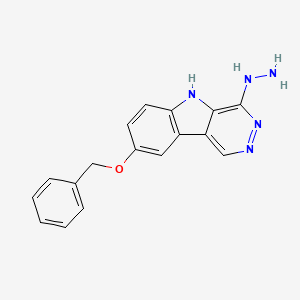
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
